5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
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Overview
Description
3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled environments ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol used in the synthesis of herbicides.
3,4-Dichlorophenol: Another chlorinated phenol derivative with applications in organic synthesis.
Uniqueness
3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H14Cl2FN3S2 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-[6-[(2,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C21H14Cl2FN3S2/c1-12-20(29-21(25-12)13-3-6-16(24)7-4-13)18-8-9-19(27-26-18)28-11-14-2-5-15(22)10-17(14)23/h2-10H,11H2,1H3 |
InChI Key |
IABWPHROTSKQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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